molecular formula C7H10N4 B1356779 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 21254-23-9

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1356779
CAS No.: 21254-23-9
M. Wt: 150.18 g/mol
InChI Key: HWLUYAARRNLXJL-UHFFFAOYSA-N
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Description

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile has significant applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: This compound is explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety information available indicates that 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is potentially hazardous. The associated hazard statements are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with human cannabinoid receptors (hCB1 and hCB2), and inhibitors of p38 kinase . These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form hydrogen bonds and its structural compatibility with active sites of enzymes make it a versatile molecule in biochemical studies.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . The compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth. Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been shown to act as an inhibitor of p38 kinase . This inhibition can lead to downstream effects on signaling pathways, ultimately altering gene expression and cellular responses. The compound’s ability to form stable complexes with enzymes and receptors is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with cytotoxicity in various cell lines . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to interact with enzymes involved in the synthesis of pyrazole derivatives . These interactions can influence the overall metabolic profile of cells, leading to changes in the levels of key metabolites and metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves multi-component reactions. One common method is the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile. This reaction can be catalyzed by various catalysts such as sodium ascorbate, [HMIM]C(NO2)3, CPS-CDMNPs, NiFe2O4 nanoparticles, and Glu.@Fe3O4 .

Industrial Production Methods

In industrial settings, the synthesis can be optimized using recyclable catalysts like alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature. This method is advantageous due to its simplicity and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is unique due to its isopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .

Properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLUYAARRNLXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591774
Record name 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21254-23-9
Record name 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethoxymethylenemalonitrile (0.55 g, 4.5 mmol) and iso-propylhydrazine (0.50 g, 4.5 mmol) in ethanol (10 mL) in a 10-20 mL Smith process vial was treated with triethylamine (0.88 mL). The vial was capped and heated in the microwave reactor for one hour at 150° C. Following cooling of the vial, the mixture was concentrated to dryness under reduced pressure. The residue was partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure to provide 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile as a slowly solidifying syrup (0.72 g, >100%). MS (ES+): 151.2 (M+H)+
Name
ethoxymethylenemalonitrile
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

(Ethoxymethylene)malononitrile (12.83 g, 105 mmol) and isopropylhydrazine hydrochloride (11.06 g, 100 mmol) were combined in EtOH (250 mL). Diisopropylethylamine (36.6 mL, 210 mmol) was added drop-wise, resulting in some warming of the reaction mixture. The reaction was allowed to stir for about 18 h at room temp. Volatiles were then removed in vacuo, and the resulting viscous yellow oil was dissolved in dichloromethane and loaded onto a short column of silica gel. The column was eluted with dichloromethane (about 300 mL), followed by a 1:1 mixture of EtOAc and hexanes (about 750 mL), and the EtOAc:hexanes eluant was concentrated under reduced pressure to provide C20 as a pale yellow solid. Yield: 12.1 g, 80.6 mmol, 81%. LCMS m/z 151.1 (M+1). 1H NMR (400 MHz, DMSO-d6) δ 1.26 (d, J=6.6 Hz, 6H), 4.41 (septet, J=6.5 Hz, 1H), 6.52 (br s, 2H), 7.53 (s, 1H).
Quantity
12.83 g
Type
reactant
Reaction Step One
Name
isopropylhydrazine hydrochloride
Quantity
11.06 g
Type
reactant
Reaction Step Two
Quantity
36.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-isopropylhydrazine provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.50 (s, 1H), 4.22-4.16 (m, 3H), 1.45 (d, J=6.6 Hz, 6H). MS: (M+H m/z=151.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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